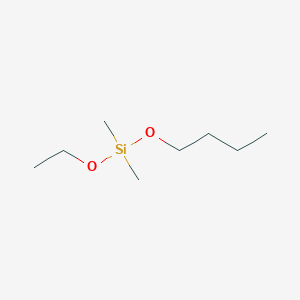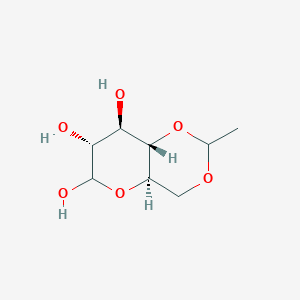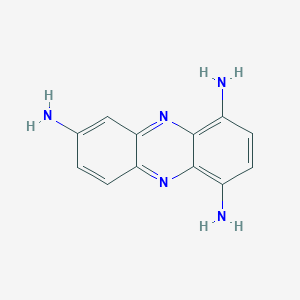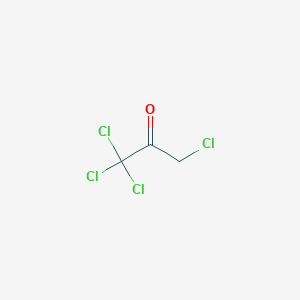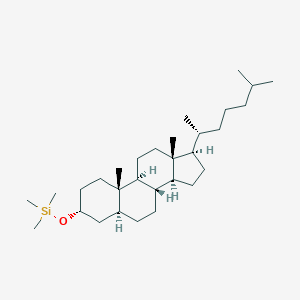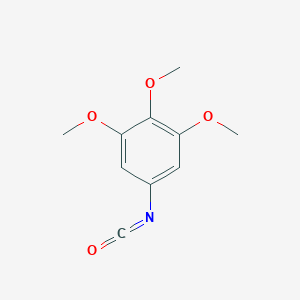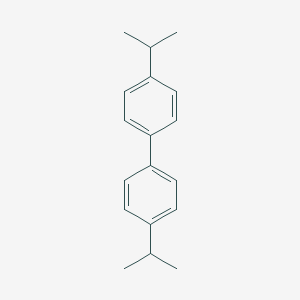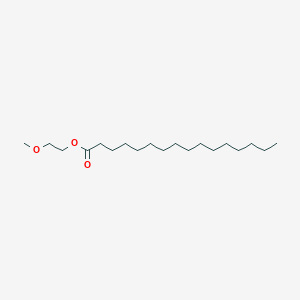
Hexadecanoic acid, 2-methoxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanoic acid, 2-methoxyethyl ester is a chemical compound commonly known as methyl palmitate. It is a colorless liquid that is widely used in various industries, including cosmetics, food, and pharmaceuticals. Methyl palmitate is a fatty acid ester that is derived from palmitic acid, which is a saturated fatty acid found in many animal and plant fats.
Mecanismo De Acción
The mechanism of action of methyl palmitate is not fully understood. However, it is believed that it disrupts the cell membrane of microorganisms, leading to their death. Methyl palmitate has also been shown to inhibit the activity of various enzymes, such as lipase and protease, which are essential for the survival of microorganisms.
Efectos Bioquímicos Y Fisiológicos
Methyl palmitate has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Methyl palmitate has also been found to have antioxidant properties and can scavenge free radicals. It has been shown to have a protective effect on the liver and can reduce liver damage caused by various toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl palmitate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile and can be used in various concentrations without causing harm to cells or tissues. However, one limitation of methyl palmitate is that it is a fatty acid ester and can interfere with the lipid metabolism of cells. This can affect the results of experiments that involve the study of lipid metabolism.
Direcciones Futuras
There are several future directions for the study of methyl palmitate. One area of research is the development of new antimicrobial agents based on methyl palmitate. Another area of research is the study of its potential as a natural insecticide. Methyl palmitate can also be used as a biomarker for various diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of methyl palmitate and its potential applications in various fields.
Conclusion:
In conclusion, methyl palmitate is a versatile chemical compound with various scientific research applications. It is a stable compound that can be easily synthesized and purified. Methyl palmitate has been found to have antibacterial, antifungal, and antiparasitic properties. It has also been shown to have anti-inflammatory, antioxidant, and hepatoprotective properties. Despite its advantages, methyl palmitate has some limitations for lab experiments. Further research is needed to fully understand the potential applications of methyl palmitate in various fields.
Métodos De Síntesis
Methyl palmitate can be synthesized by the esterification of palmitic acid with methanol in the presence of a catalyst. The reaction is carried out at a temperature of around 60-70°C, and the yield of methyl palmitate is around 95%. The synthesis of methyl palmitate is a simple and cost-effective process that can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
Methyl palmitate has been extensively studied for its various scientific research applications. It has been found to have antibacterial, antifungal, and antiparasitic properties. Methyl palmitate has been shown to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to have insecticidal properties and can be used as a natural insecticide.
Propiedades
Número CAS |
111-07-9 |
|---|---|
Nombre del producto |
Hexadecanoic acid, 2-methoxyethyl ester |
Fórmula molecular |
C19H38O3 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
2-methoxyethyl hexadecanoate |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(20)22-18-17-21-2/h3-18H2,1-2H3 |
Clave InChI |
XSZLSYXBQSOQJE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCCOC |
Otros números CAS |
111-07-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



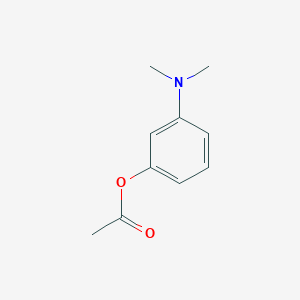
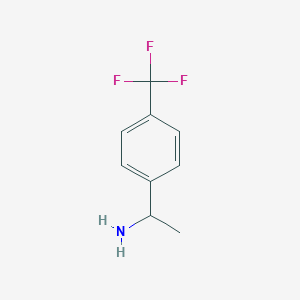
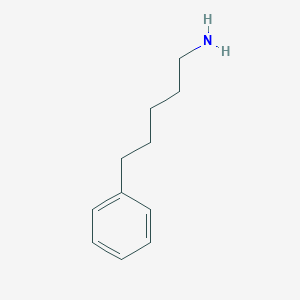
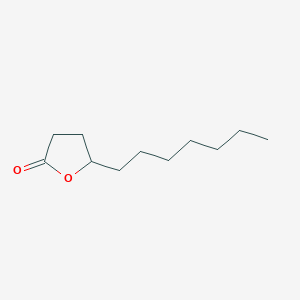
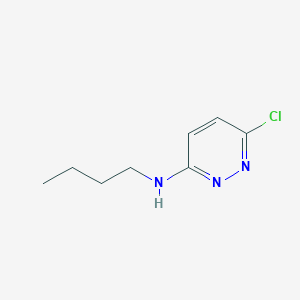
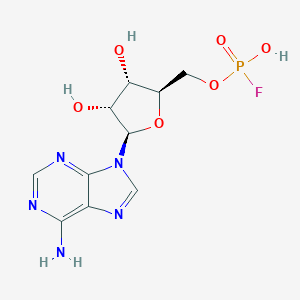
![Spiro[5.5]undecane](/img/structure/B92164.png)
